molecular formula C31H41IN2S2 B1147979 3,3'-Diheptylthiacarbocyanine iodide CAS No. 53213-88-0

3,3'-Diheptylthiacarbocyanine iodide

Cat. No.: B1147979
CAS No.: 53213-88-0
M. Wt: 632.71
InChI Key:
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Description

3,3’-Diheptylthiacarbocyanine iodide: is a cyanine dye primarily used for measuring membrane potential. It is known for its high sensitivity and specificity in detecting changes in membrane potential, making it a valuable tool in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diheptylthiacarbocyanine iodide typically involves the condensation of heptyl-substituted benzothiazole with a suitable aldehyde under basic conditions. The reaction is followed by the addition of iodine to form the iodide salt. The general reaction conditions include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium hydroxide

    Temperature: Room temperature to 50°C

    Reaction Time: 12-24 hours

Industrial Production Methods: Industrial production of 3,3’-Diheptylthiacarbocyanine iodide follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: To accommodate bulk quantities of reactants

    Continuous stirring: To ensure uniform mixing

    Controlled temperature: To maintain optimal reaction conditions

    Purification: Using recrystallization or chromatography techniques to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions: 3,3’-Diheptylthiacarbocyanine iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: The iodide ion can be substituted with other anions like chloride or bromide using appropriate halide salts.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions

    Reduction: Sodium borohydride; methanol or ethanol as solvent

    Substitution: Sodium chloride, sodium bromide; aqueous or alcoholic medium

Major Products:

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of reduced thiacarbocyanine derivatives

    Substitution: Formation of corresponding halide salts

Scientific Research Applications

3,3’-Diheptylthiacarbocyanine iodide has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent dye for studying molecular interactions and dynamics.

    Biology: Employed in measuring membrane potential in cells and organelles.

    Medicine: Utilized in diagnostic assays to detect changes in cellular membrane potential, which can indicate various physiological and pathological conditions.

    Industry: Applied in the development of sensors and imaging techniques for quality control and monitoring processes.

Mechanism of Action

The mechanism of action of 3,3’-Diheptylthiacarbocyanine iodide involves its ability to integrate into lipid bilayers of cell membranes. Upon integration, the dye responds to changes in membrane potential by altering its fluorescence properties. The molecular targets include:

    Lipid bilayers: The dye interacts with the hydrophobic regions of the lipid bilayer.

    Membrane proteins: It may also interact with membrane proteins that influence membrane potential.

The pathways involved include:

    Fluorescence quenching: Changes in membrane potential lead to quenching or enhancement of fluorescence.

    Energy transfer: The dye can participate in energy transfer processes within the membrane.

Comparison with Similar Compounds

  • 3,3’-Diethylthiadicarbocyanine iodide
  • 3,3’-Dipropylthiadicarbocyanine iodide
  • 3,3’-Dipentylthiadicarbocyanine iodide

Comparison:

  • 3,3’-Diheptylthiacarbocyanine iodide has longer alkyl chains compared to its ethyl, propyl, and pentyl counterparts, which can influence its integration into lipid bilayers and its fluorescence properties.
  • Uniqueness: The heptyl chains provide enhanced hydrophobic interactions, making it more suitable for certain applications where deeper integration into lipid bilayers is required.

Properties

IUPAC Name

(2Z)-3-heptyl-2-[(E)-3-(3-heptyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41N2S2.HI/c1-3-5-7-9-15-24-32-26-18-11-13-20-28(26)34-30(32)22-17-23-31-33(25-16-10-8-6-4-2)27-19-12-14-21-29(27)35-31;/h11-14,17-23H,3-10,15-16,24-25H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIIDBGAPSEKOV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCCCCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCN\1C2=CC=CC=C2S/C1=C\C=C\C3=[N+](C4=CC=CC=C4S3)CCCCCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41IN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746748
Record name 3-Heptyl-2-[(1E,3Z)-3-(3-heptyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53213-88-0
Record name 3-Heptyl-2-[(1E,3Z)-3-(3-heptyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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